2,5-Diethylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

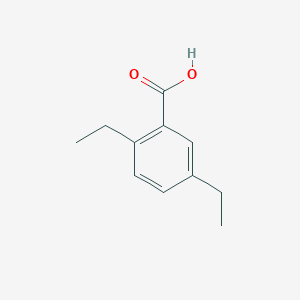

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-diethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-8-5-6-9(4-2)10(7-8)11(12)13/h5-7H,3-4H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXLHBBIXUFXFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)CC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Diethylbenzoic Acid

Advanced Synthetic Techniques and Sustainable Chemistry Principles

In the quest for more efficient, scalable, and environmentally benign synthetic processes, advanced techniques are continuously being explored for the synthesis of substituted benzoic acids, including 2,5-diethylbenzoic acid.

Photochemical Synthesis Strategies

Photochemical reactions, which utilize light to initiate chemical transformations, offer unique pathways for synthesis that are often inaccessible through traditional thermal methods. While specific research on the direct photochemical synthesis of this compound is not widely documented, studies on closely related compounds, such as 2,5-dimethylbenzoic acid, provide insights into potential strategies.

For instance, photochemical radical bromination has been successfully employed as a key step in the synthesis of derivatives of 2,5-dimethylbenzoic acid. researchgate.netchemrxiv.org This type of reaction uses light to generate bromine radicals, which can then selectively functionalize the precursor molecule. A similar strategy could conceivably be applied to 1,4-diethylbenzene (B43851) to introduce a functional group that can then be converted to a carboxylic acid. The use of photochemical methods can lead to milder reaction conditions and different selectivity compared to thermal reactions.

| Photochemical Strategy on a Related Compound | |

| Reaction | Photochemical radical bromination |

| Substrate | 2,5-Dimethylbenzoic acid |

| Significance | Demonstrates the feasibility of using photochemical methods for the functionalization of dialkylbenzoic acids, which could be adapted for this compound. researchgate.netchemrxiv.org |

Catalytic Synthesis Methods (e.g., employing zeolites, ionic liquids, metal catalysts)

Catalytic methods are at the forefront of sustainable chemistry, offering routes that are often more selective, efficient, and generate less waste than stoichiometric reactions. The synthesis of this compound and its precursors can benefit from various catalytic approaches.

Metal Catalysts: The oxidation of 1,4-diethylbenzene is a key transformation that can be achieved using metal-based catalysts. For example, cobalt-catalyzed oxidation has been patented as a method for this conversion. google.com More recently, research into metal-organic frameworks (MOFs) has shown promise. A study demonstrated the use of a Ni-MOF-74 catalyst in a relay system with [bmim]Br (an ionic liquid) and tert-butyl hydroperoxide for the oxidation of various alkylbenzenes, including 1,4-diethylbenzene. rsc.org These catalytic systems can operate under milder conditions than traditional strong oxidants.

Zeolites and Continuous Flow: While direct catalytic synthesis of this compound using zeolites is not prominently reported, studies on the related 2,5-dimethylbenzoic acid highlight the potential of these materials. In one study, 2,5-dimethylbenzoic acid was a by-product in the continuous flow synthesis of p-xylene (B151628) from 2,5-dimethylfuran (B142691) and acrylic acid over a Beta zeolite catalyst. rsc.orgrsc.orgresearchgate.net This demonstrates that zeolites can catalyze reactions involving dialkyl-substituted benzene (B151609) rings, suggesting their potential applicability in the synthesis or conversion of this compound.

| Catalytic Method | Catalyst System | Substrate | Significance for this compound Synthesis |

| Catalytic Oxidation | Cobalt-based catalyst | 1,4-Diethylbenzene | Provides a direct catalytic route to an oxidized precursor. google.com |

| Catalytic Oxidation | Ni-MOF-74 / [bmim]Br / t-BuOOH | 1,4-Diethylbenzene | Offers a modern, MOF-based catalytic system for the oxidation of the precursor. rsc.org |

| Zeolite Catalysis | Beta Zeolite | 2,5-Dimethylfuran and Acrylic Acid | Resulted in 2,5-dimethylbenzoic acid as a byproduct, indicating zeolites can be active in the formation of such structures. rsc.orgrsc.orgresearchgate.net |

Continuous Flow Reaction Implementations for Scalability

Continuous flow chemistry is a powerful technology for improving the scalability, safety, and efficiency of chemical processes. flinders.edu.au Instead of large-scale batch reactors, reactions are carried out in a continuously flowing stream through a tube or microreactor. This allows for better control over reaction parameters such as temperature and mixing, and can lead to higher yields and purity.

For the synthesis of substituted benzoic acids, continuous flow can be particularly advantageous. For example, the catalytic synthesis of p-xylene that produced 2,5-dimethylbenzoic acid as a byproduct was conducted in a continuous flow system using a zeolite catalyst. rsc.orgrsc.orgresearchgate.net This setup allowed for a stable and efficient process over several hours. The implementation of continuous flow for the oxidation of 1,4-diethylbenzene or the carboxylation of its corresponding Grignard reagent could offer significant advantages for the large-scale production of this compound, enhancing safety and process control.

| Continuous Flow Application | |

| System | Continuous flow reactor with a zeolite catalyst |

| Reaction | Synthesis of p-xylene from 2,5-dimethylfuran and acrylic acid |

| Relevance | Demonstrated the production of 2,5-dimethylbenzoic acid in a continuous flow setup, highlighting the potential for scalable and controlled synthesis of related dialkylated benzoic acids. rsc.orgrsc.orgresearchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2,5 Diethylbenzoic Acid

Transformations Involving the Carboxylic Acid Moiety

The reactivity of 2,5-diethylbenzoic acid is largely dictated by its carboxylic acid functional group and the substituted aromatic ring. The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, and decarboxylation.

Esterification Reactions

Esterification is a fundamental reaction of carboxylic acids, and this compound can be converted to its corresponding esters through several methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgnih.gov This is a reversible equilibrium reaction. organic-chemistry.orgnih.gov To favor the formation of the ester, the equilibrium can be shifted towards the products by using an excess of the alcohol or by removing water as it is formed. organic-chemistry.orgnih.gov

The general mechanism for the Fischer esterification of this compound begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent tetrahedral intermediate undergoes a proton transfer, followed by the elimination of a water molecule to form a protonated ester. Finally, deprotonation of this intermediate yields the final ester product and regenerates the acid catalyst. libretexts.orgmasterorganicchemistry.com

The presence of an ethyl group at the ortho position (position 2) in this compound introduces some steric hindrance around the carboxylic acid group. This steric hindrance can decrease the rate of esterification compared to unsubstituted benzoic acid. To overcome this, more forcing reaction conditions, such as higher temperatures or longer reaction times, may be necessary. researchgate.net Microwave-assisted organic synthesis (MAOS) has also been shown to be an effective method for accelerating Fischer esterification reactions, particularly for sterically hindered benzoic acids. researchgate.net

| Reactant Alcohol | Catalyst | General Conditions | Product |

| Ethanol | H₂SO₄ | Reflux in excess ethanol | Ethyl 2,5-diethylbenzoate |

| Methanol | TsOH | Reflux in excess methanol | Methyl 2,5-diethylbenzoate |

| Isopropanol | H₂SO₄ | Higher temperature, longer reaction time | Isopropyl 2,5-diethylbenzoate |

Amidation Reactions

Amides can be synthesized from this compound through several synthetic routes. A common and effective method involves a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride. This is typically achieved by treating this compound with thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netresearchgate.net The resulting 2,5-diethylbenzoyl chloride is a highly reactive electrophile.

In the second step, the acyl chloride is reacted with an amine (primary or secondary) to form the corresponding amide. hud.ac.uk This reaction is generally rapid and proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses to expel a chloride ion, forming the stable amide bond. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid byproduct. researchgate.net

Direct amidation of this compound with an amine is also possible using coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or PyBOP activate the carboxylic acid, facilitating the nucleophilic attack by the amine. These methods are often preferred for more sensitive substrates as they proceed under milder conditions.

| Amine | Reagent | General Conditions | Product |

| Ammonia (B1221849) | 1. SOCl₂ 2. NH₃ | 1. Reflux 2. Addition of aqueous ammonia | 2,5-Diethylbenzamide |

| Aniline | 1. (COCl)₂ 2. Aniline, Pyridine | 1. Inert solvent 2. Room temperature | N-Phenyl-2,5-diethylbenzamide |

| Diethylamine | DCC | Room temperature in an inert solvent | N,N-Diethyl-2,5-diethylbenzamide |

Reactions on the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic attack, and the alkyl side chains can undergo functionalization, typically through radical pathways.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. msu.edu The substituents already present on the benzene ring determine the rate and regioselectivity of subsequent substitutions. In this compound, there are three substituents to consider: two ethyl groups and a carboxylic acid group.

The ethyl groups are alkyl groups, which are activating and ortho-, para-directing due to their electron-donating inductive effect and hyperconjugation. libretexts.org The carboxylic acid group, on the other hand, is a deactivating and meta-directing group due to its electron-withdrawing inductive and resonance effects. libretexts.org

If this compound is first decarboxylated to 1,4-diethylbenzene (B43851), the directing effects are simplified. Both ethyl groups are ortho-, para-directing. Since the para positions are already substituted, electrophilic attack will occur at the positions ortho to the ethyl groups, which are all equivalent. This would lead to the formation of a single product.

| Electrophile | Reagents | Expected Major Product on 1,4-Diethylbenzene |

| Br⁺ | Br₂ / FeBr₃ | 1-Bromo-2,5-diethylbenzene |

| NO₂⁺ | HNO₃ / H₂SO₄ | 1,2-Diethyl-4-nitrobenzene |

| SO₃ | Fuming H₂SO₄ | 2,5-Diethylbenzenesulfonic acid |

| R-C=O⁺ | RCOCl / AlCl₃ | 1-(2,5-Diethylphenyl)ketone |

Functionalization of Alkyl Side Chains (e.g., radical bromination)

The ethyl side chains of this compound can undergo radical halogenation at the benzylic positions. ucalgary.cachegg.com The benzylic hydrogens (the hydrogens on the carbon atom directly attached to the aromatic ring) are particularly susceptible to abstraction by radicals because the resulting benzylic radical is stabilized by resonance with the aromatic ring. ucalgary.ca

A common reagent for benzylic bromination is N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light or heat. ucalgary.ca This reaction is highly selective for the benzylic position. In the case of this compound, both ethyl groups have a benzylic position. Therefore, radical bromination can occur on either or both of the ethyl groups. The reaction with one equivalent of NBS would likely produce a mixture of 2-(1-bromoethyl)-5-ethylbenzoic acid and 2-ethyl-5-(1-bromoethyl)benzoic acid. Using an excess of NBS could lead to di-bromination.

The mechanism proceeds via a radical chain reaction. ucalgary.ca The initiator generates a small amount of bromine radicals, which then abstract a benzylic hydrogen from one of the ethyl groups to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated in situ from NBS) to form the benzylic bromide product and a new bromine radical, which continues the chain. ucalgary.ca

| Reagent | Initiator | General Conditions | Expected Product(s) (Monobromination) |

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Reflux in CCl₄ with light | 2-(1-Bromoethyl)-5-ethylbenzoic acid and 2-Ethyl-5-(1-bromoethyl)benzoic acid |

| Br₂ | Light (hν) | Non-polar solvent | 2-(1-Bromoethyl)-5-ethylbenzoic acid and 2-Ethyl-5-(1-bromoethyl)benzoic acid |

C-H Functionalization and Selective Activation

The selective functionalization of otherwise inert C-H bonds represents a powerful strategy in modern organic synthesis, enabling the direct conversion of simple molecules into more complex structures. In the context of this compound, the carboxylic acid moiety can act as an effective directing group, facilitating the activation of specific C-H bonds through chelation assistance with a transition metal catalyst.

The structure of this compound presents three potential sites for C-H activation on the aromatic ring: one ortho-position (C6), and two meta-positions (C3 and C4). The directing group typically favors ortho-functionalization. However, the significant steric hindrance posed by the ethyl group at the C2 position makes the C6-H bond less accessible. Consequently, functionalization is often directed to the less hindered meta C-H bonds.

Palladium and rhodium complexes are commonly employed for such transformations. For instance, Pd(II)-catalyzed meta-C-H olefination of benzoic acid derivatives has been achieved using specialized templates that create a large macrocyclic pre-transition state to reach the distant C-H bond. nih.govresearchgate.netnih.gov These reactions typically proceed via a concerted metalation-deprotonation (CMD) mechanism. The general protocol involves a Pd(II) catalyst, a ligand or template, an oxidant, and the olefin coupling partner.

Below is a representative table of reaction conditions for the meta-C-H olefination of a substituted benzoic acid, which illustrates the typical parameters that would be optimized for a substrate like this compound.

| Entry | Catalyst | Template/Ligand | Oxidant | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | Nitrile-based sulfonamide | Ag₂CO₃ | HFIP | 100 | 65 |

| 2 | Pd(OAc)₂ | Nitrile-based sulfonamide | O₂ (1 atm), Cu(OAc)₂ | HFIP | 90 | 78 |

| 3 | [RhCp*Cl₂]₂ | - | Ag₂CO₃ | DCE | 80 | 55 (Annulation) |

| 4 | [Ru(p-cymene)Cl₂]₂ | KOAc | Cu(OAc)₂·H₂O | DCE | 85 | 72 (Alkylation) |

Diels-Alder Cycloaddition Reactions (Analogous to dimethylfuran systems)

The classical Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. masterorganicchemistry.com The aromatic benzene ring of this compound is not sufficiently reactive to act as a diene under normal conditions due to its high resonance stability. However, the reactivity of analogous heterocyclic systems, such as furans, provides significant insight into the potential cycloaddition chemistry.

A direct structural analog is 2,5-diethylfuran (B173270). Furan and its derivatives are well-established dienes in Diels-Alder reactions. Research on biomass-derived furanics, such as 2,5-bis(hydroxymethyl)furan (BHMF), demonstrates their utility in cycloadditions with electron-poor dienophiles like N-phenylmaleimide derivatives. nih.gov The reaction typically proceeds by heating the components in a suitable solvent, leading to the formation of an oxa-bridged bicyclic adduct.

The analogous reaction of 2,5-diethylfuran with N-phenylmaleimide would be expected to yield a 7-oxabicyclo[2.2.1]heptene derivative. The ethyl groups at the 1 and 4 positions of the resulting adduct would control the stereochemical outcome of subsequent transformations.

The table below summarizes typical conditions for a Diels-Alder reaction involving a substituted furan, analogous to what would be expected for 2,5-diethylfuran. nih.gov

| Entry | Diene | Dienophile | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2,5-Bis(hydroxymethyl)furan | N-(4-hydroxyphenyl)maleimide | Toluene | 110 | 24 | 75 |

| 2 | 2,5-Bis(hydroxymethyl)furan | N-(4-hydroxyphenyl)maleimide | Ethyl Acetate | 45 | 12 | 92 |

| 3 | 2,5-Dimethylfuran (B142691) | Maleic Anhydride | Dioxane | 25 | 2 | 95 |

Elucidation of Reaction Mechanisms and Kinetics

Computational Chemistry in Reaction Pathway Analysis

Density Functional Theory (DFT) calculations have become an indispensable tool for analyzing the complex reaction pathways involved in C-H activation. princeton.edu For a substrate like this compound, computational studies can provide critical insights into regioselectivity, the nature of the rate-determining step, and the influence of ligands and substituents. mdpi.comnih.gov

In a typical rhodium-catalyzed annulation of a benzoic acid, DFT calculations can map the energy profile of the catalytic cycle. mdpi.com Key steps analyzed include:

Coordination of the carboxylic acid to the metal center.

C-H bond activation via a concerted metalation-deprotonation (CMD) transition state.

Coordination and insertion of the coupling partner (e.g., an alkyne).

Reductive elimination to release the product and regenerate the catalyst.

Computational models can compare the activation barriers for the cleavage of different C-H bonds (e.g., ortho vs. meta), explaining the experimentally observed regioselectivity. For instance, studies on 3-methoxybenzoic acid have shown that weak non-covalent interactions between the substituent and the catalyst's supporting ligand can influence the transition state energies, thereby controlling the reaction's outcome. mdpi.com Similar steric and electronic effects from the ethyl groups in this compound would be expected to play a crucial role.

The following table presents representative calculated Gibbs free energy barriers for key steps in the Rh-catalyzed annulation of an analogous substituted benzoic acid. mdpi.com

| Step | Transition State | Description | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|

| C-H Activation (meta-position 1) | TS1_H | Cleavage of first meta C-H bond | 22.5 |

| C-H Activation (meta-position 2) | TS'1_H | Cleavage of second meta C-H bond | 23.1 |

| Alkyne Insertion (pathway 1) | TS2_alkyne | Insertion into first metallacycle | 24.2 |

| Alkyne Insertion (pathway 2) | TS'2_alkyne | Insertion into second metallacycle | 25.0 |

Experimental Mechanistic Probes and Intermediates Characterization

To complement computational studies, several experimental techniques are used to probe reaction mechanisms and identify reactive intermediates. For the C-H functionalization of this compound, these methods would be crucial for validating proposed pathways.

Kinetic Isotope Effect (KIE): By comparing the reaction rates of this compound and its deuterated isotopologue (deuterated at the C3, C4, and C6 positions), a primary KIE value (kH/kD > 2) would indicate that C-H bond cleavage is involved in the rate-determining step of the reaction.

Intermediate Trapping and Characterization: In some catalytic systems, the cyclometalated intermediate (palladacycle or rhodacycle) can be isolated or observed spectroscopically (e.g., via NMR). This provides direct evidence for the C-H activation step.

Crossover Experiments: Reacting a 1:1 mixture of two different benzoic acid derivatives can help determine if the reaction proceeds via an intermolecular or intramolecular pathway. The absence of crossover products typically supports an intramolecular mechanism.

In-situ Reaction Monitoring: Techniques like ReactIR or in-situ NMR spectroscopy can track the concentration of reactants, intermediates, and products over time, providing valuable kinetic data to build a reaction profile.

Catalytic Reaction Cycle Elucidation

Based on computational and experimental evidence from related systems, a plausible catalytic cycle for the Pd(II)-catalyzed meta-C-H olefination of this compound, assisted by a nitrile-based template, can be proposed. nih.govnih.gov

Coordination and C-H Activation: The substrate, pre-linked to the directing template, coordinates to a Pd(II) species. The template guides the metal to the meta C-H bond, which is cleaved via a CMD mechanism to form a six-membered palladacycle intermediate.

Olefin Coordination and Insertion: The olefin coupling partner coordinates to the palladium center. This is followed by a 1,2-migratory insertion of the olefin into the Pd-C bond, forming a transient seven-membered ring intermediate.

β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate, which forms the C=C double bond in the product and a palladium-hydride species.

Catalyst Regeneration: The active Pd(II) catalyst is regenerated from the Pd-H species through an oxidation step, often involving a co-oxidant like Cu(II) or Ag(I), completing the catalytic cycle. nih.gov

This cycle highlights the intricate sequence of steps required for selective C-H functionalization, where the directing group and catalyst work in concert to achieve high selectivity and efficiency.

Derivatives and Analogs of 2,5 Diethylbenzoic Acid

Synthesis and Characterization of Esters, Amides, and Anhydrides of 2,5-Diethylbenzoic Acid

The carboxylic acid group of this compound is a versatile functional handle for the synthesis of various derivatives, including esters, amides, and anhydrides.

Esters of this compound can be synthesized through several established methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. dergipark.org.tr The reaction is an equilibrium process, and to drive it towards the formation of the ester, the water formed is typically removed by azeotropic distillation. Alternatively, esters can be prepared by reacting the acid chloride of this compound with an alcohol. libretexts.org This method is generally faster and not reversible.

Amides are typically synthesized by reacting an activated form of this compound, most commonly the acid chloride, with ammonia (B1221849) or a primary or secondary amine. tifr.res.in This reaction, known as the Schotten-Baumann reaction, is often carried out in the presence of a base to neutralize the hydrochloric acid that is formed. tifr.res.in Direct condensation of the carboxylic acid with an amine is also possible but usually requires high temperatures or the use of coupling agents to activate the carboxylic acid. nih.gov

Anhydrides of this compound can be prepared by reacting its acid chloride with the sodium salt of the carboxylic acid (a carboxylate). Symmetrical anhydrides can also be formed by the dehydration of two molecules of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide or by heating. youtube.com Mixed anhydrides can be synthesized by reacting the acid chloride with a different carboxylate. youtube.com

Table 1: Potential Esters, Amides, and Anhydrides of this compound Characterization data for these specific compounds are not widely available and would require experimental determination.

| Derivative Type | Example Name | General Synthesis Method | Key Characterization Techniques |

|---|---|---|---|

| Ester | Methyl 2,5-diethylbenzoate | Fischer esterification of this compound with methanol. | ¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry |

| Amide | N-Ethyl-2,5-diethylbenzamide | Reaction of 2,5-diethylbenzoyl chloride with ethylamine. | ¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry |

| Anhydride | 2,5-Diethylbenzoic anhydride | Dehydration of this compound. | IR Spectroscopy (for characteristic C=O stretches), Mass Spectrometry |

Halogenated Derivatives and Their Chemical Transformations

Halogenation of this compound can occur at two main positions: on the aromatic ring or on the ethyl side chains. The reaction conditions will dictate the position of halogenation.

Ring Halogenation: Electrophilic aromatic substitution with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlBr₃) would lead to halogenation of the benzene (B151609) ring. The directing effects of the carboxyl group (meta-directing and deactivating) and the two ethyl groups (ortho-, para-directing and activating) would lead to a mixture of products. The positions ortho to the ethyl groups and meta to the carboxylic acid are the most likely sites for substitution.

Side-Chain Halogenation: Under free radical conditions (e.g., N-bromosuccinimide with a radical initiator like AIBN, or UV light), halogenation will preferentially occur at the benzylic positions of the ethyl groups. researchgate.net This would result in the formation of 2-(1-haloethyl)-5-ethylbenzoic acid, 2-ethyl-5-(1-haloethyl)benzoic acid, or di-halogenated products.

These halogenated derivatives are valuable synthetic intermediates. For instance, the benzylic halides can undergo nucleophilic substitution reactions to introduce a variety of functional groups (e.g., -OH, -CN, -OR). They can also be used in the formation of Grignard reagents, which can then be reacted with various electrophiles.

Polyfunctionalized Derivatives of this compound

The introduction of additional functional groups onto the this compound scaffold can lead to a wide range of polyfunctionalized derivatives with potentially interesting properties. Standard aromatic chemistry reactions can be employed for this purpose. For example, nitration of the aromatic ring using a mixture of nitric acid and sulfuric acid would likely yield a mixture of nitro isomers, with the positions being influenced by the directing effects of the existing substituents. Subsequent reduction of the nitro group would provide the corresponding amino-2,5-diethylbenzoic acid, which could be further modified, for instance, through diazotization reactions.

Dimeric and Polymeric Structures Incorporating this compound Units

While this compound itself is a monofunctional carboxylic acid and thus cannot directly form polymers, it can be incorporated into dimeric and polymeric structures if it is first converted into a bifunctional monomer. For example, if one of the ethyl groups were to be oxidized to a carboxylic acid, the resulting diethylbenzene dicarboxylic acid could serve as a monomer for the synthesis of polyesters or polyamides. mdpi.com

The synthesis of polyesters would involve the polycondensation of the diethylbenzene dicarboxylic acid (or its corresponding diacyl chloride or diester) with a diol. mdpi.com Similarly, polyamides could be prepared by reacting the dicarboxylic acid with a diamine. The properties of the resulting polymers would be influenced by the isomeric structure of the dicarboxylic acid monomer and the nature of the co-monomer.

Studies of Isomeric Diethylbenzoic Acids and Closely Related Disubstituted Benzoic Acid Analogs

A comparative study of the isomers of diethylbenzoic acid and other disubstituted benzoic acids provides insight into how the position of the substituents affects the chemical and physical properties of the molecule, most notably its acidity (pKa).

The acidity of a substituted benzoic acid is influenced by both inductive and resonance effects of the substituents. libretexts.org Alkyl groups, such as ethyl groups, are generally considered to be electron-donating through an inductive effect. libretexts.org This electron-donating nature tends to destabilize the conjugate base (the benzoate (B1203000) anion), making the acid less acidic (higher pKa) compared to benzoic acid. libretexts.org

In the case of this compound, the ethyl group at the 2-position can also exert a steric effect, potentially twisting the carboxylic acid group out of the plane of the benzene ring. This steric inhibition of resonance can disrupt the delocalization of the negative charge in the conjugate base, which would also affect the acidity.

For comparison, 3,5-diethylbenzoic acid, where the ethyl groups are in the meta positions, would primarily exhibit an inductive electron-donating effect. nih.gov An analog like 2,5-dimethylbenzoic acid has been studied, and its properties can serve as a useful reference for those of this compound. nih.govlookchem.com

Table 2: Comparison of Isomeric Diethylbenzoic Acids and Analogs

| Compound | Structure | Expected Effect on Acidity (vs. Benzoic Acid) | Key Features |

|---|---|---|---|

| This compound | Two ethyl groups at positions 2 and 5 | Less acidic | Combination of inductive and potential steric effects. |

| 3,5-Diethylbenzoic Acid | Two ethyl groups at positions 3 and 5 | Less acidic | Primarily inductive electron-donating effect. nih.gov |

| 2,5-Dimethylbenzoic Acid | Two methyl groups at positions 2 and 5 | Less acidic | Similar to the diethyl analog but with slightly less inductive effect. nih.gov |

| Benzoic Acid | Unsubstituted | Reference | pKa of approximately 4.20. nih.gov |

Spectroscopic and Analytical Characterization Methodologies for 2,5 Diethylbenzoic Acid and Its Derivatives

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy of 2,5-diethylbenzoic acid is expected to show characteristic absorption bands that confirm the presence of the carboxylic acid group and the substituted benzene (B151609) ring. The hydroxyl (-OH) stretch of the carboxylic acid typically appears as a very broad band in the 2500-3300 cm⁻¹ region, a result of strong hydrogen bonding between molecules. The carbonyl (C=O) stretching vibration is one of the most distinct peaks in the spectrum, anticipated to be found around 1700-1680 cm⁻¹.

The presence of the ethyl groups and the benzene ring would be indicated by several other peaks. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl groups should appear just below 3000 cm⁻¹. The C-O stretching of the carboxylic acid group will likely produce a band in the 1320-1210 cm⁻¹ range. Fingerprint region vibrations, including C-H bending and aromatic ring vibrations, would further characterize the substitution pattern.

Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3300-2500 (broad) | Carboxylic Acid |

| Aromatic C-H Stretch | 3100-3000 | Benzene Ring |

| Aliphatic C-H Stretch | 2975-2850 | Ethyl Groups |

| C=O Stretch | 1700-1680 | Carboxylic Acid |

| C=C Stretch | 1600, 1475 | Benzene Ring |

| C-O Stretch | 1320-1210 | Carboxylic Acid |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the benzene ring is expected to produce a strong signal. The C=O stretch is also Raman active, although typically weaker than in the FTIR spectrum. Vibrational modes of the ethyl groups would also be observable. Studies on various benzoic acid derivatives show that Raman spectroscopy is a powerful tool for distinguishing between isomers and understanding intermolecular interactions. ias.ac.in

Predicted Raman Peaks for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | ~3070 | Benzene Ring |

| C=O Stretch | ~1680 | Carboxylic Acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the structure of this compound can be mapped out in detail.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the carboxylic acid proton, the aromatic protons, and the protons of the two ethyl groups. The carboxylic acid proton is expected to appear as a broad singlet far downfield, typically above 10 ppm.

The three aromatic protons will have chemical shifts in the aromatic region (7-8 ppm) and will show splitting patterns based on their coupling with each other. The ethyl groups will each present a quartet for the methylene (B1212753) (-CH₂) protons (coupled to the methyl protons) and a triplet for the methyl (-CH₃) protons (coupled to the methylene protons).

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | >10 | broad singlet | 1H |

| Aromatic H | 7.0-7.8 | multiplet | 3H |

| -CH₂- (ethyl) | ~2.7 | quartet | 4H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will provide information on all the unique carbon environments in the this compound molecule. The carbonyl carbon of the carboxylic acid is expected to have the largest chemical shift, typically in the range of 170-180 ppm. The six carbons of the benzene ring will show distinct signals in the 125-140 ppm region. The two carbons of each ethyl group will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH | 170-180 |

| Aromatic C (quaternary) | 125-140 |

| Aromatic CH | 125-140 |

| -CH₂- (ethyl) | 20-30 |

Advanced Multidimensional NMR Techniques

To unambiguously assign all proton and carbon signals and confirm the structure of this compound, advanced NMR techniques would be employed. These methods provide correlation data that reveals the connectivity between atoms.

COSY (Correlation Spectroscopy): This 2D NMR experiment would show correlations between coupled protons. For this compound, it would clearly show the coupling between the methylene quartet and the methyl triplet of the ethyl groups. It would also help in deciphering the coupling network of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal, for example, linking the methylene protons to the methylene carbon of the ethyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons). For instance, HMBC would show correlations from the methylene protons to the aromatic ring carbons they are attached to, confirming the positions of the ethyl substituents.

These advanced methods, used in combination, provide a powerful toolkit for the complete and accurate structural elucidation of this compound and its derivatives.

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for determining the molecular weight and structure of this compound and its derivatives. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound (C₁₁H₁₄O₂), the theoretical exact mass can be calculated, allowing for its differentiation from other isomers or compounds with the same nominal mass.

In positive-ion electrospray ionization (+ESI), ortho-substituted benzoic acids can exhibit characteristic fragmentation patterns, such as significant water loss, which may not be observed in meta- and para-substituted isomers. url.edunih.gov This "ortho effect" can be a key diagnostic feature. nist.gov For deprotonated benzoic acid derivatives in negative-ion mode, a characteristic fragmentation is the loss of carbon dioxide (CO₂). nih.gov HRMS analysis ensures that the mass of the parent ion and its fragments are measured with sufficient precision to confirm their elemental formulas.

Table 1: Theoretical HRMS Data for this compound

| Species | Formula | Adduct | Theoretical Exact Mass (m/z) |

|---|---|---|---|

| Molecular Ion | [C₁₁H₁₄O₂]⁺˙ | - | 178.0994 |

| Protonated Molecule | [C₁₁H₁₅O₂]⁺ | [M+H]⁺ | 179.1067 |

| Deprotonated Molecule | [C₁₁H₁₃O₂]⁻ | [M-H]⁻ | 177.0921 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying components within a mixture. For compounds like benzoic acid and its derivatives, which may have limited volatility, a derivatization step is often necessary to convert the carboxylic acid group into a less polar and more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. nih.govnih.gov

The sample is first separated on a GC column, typically a non-polar capillary column like a DB-5. scholarsresearchlibrary.com The retention time is a characteristic property of the compound under specific chromatographic conditions. After separation, the compound is ionized, most commonly by electron ionization (EI), and the resulting mass spectrum is generated. The fragmentation pattern of this compound derivatives would be expected to show characteristic losses. For benzoic acid itself, key fragments include the loss of a hydroxyl group (M-17), the loss of the carboxyl group (M-45), and the formation of the benzoyl cation (m/z 105) and the phenyl cation (m/z 77). docbrown.info For this compound, analogous fragments, including loss of ethyl groups, would be anticipated.

Table 2: Predicted Key Fragments in EI-MS of this compound (C₁₁H₁₄O₂) and its TMS Derivative

| Compound | Fragment Ion (m/z) | Predicted Neutral Loss / Fragment Identity |

|---|---|---|

| This compound (M=178) | 163 | [M-CH₃]⁺ (Loss of methyl from ethyl group) |

| 149 | [M-C₂H₅]⁺ (Loss of ethyl group) | |

| 133 | [M-COOH]⁺ (Loss of carboxyl group) | |

| 105 | [C₈H₉]⁺ (Phenyl ring with ethyl group) | |

| TMS Derivative (M=250) | 235 | [M-CH₃]⁺ (Loss of methyl from TMS group) |

| 177 | [M-Si(CH₃)₃]⁺ (Loss of TMS group) | |

| 73 | [Si(CH₃)₃]⁺ (TMS group) |

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids, providing insights into molecular conformation, packing, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) provides precise atomic coordinates, bond lengths, and bond angles. To perform this analysis, a high-quality single crystal of the compound is required. For benzoic acid derivatives, a common structural motif is the formation of hydrogen-bonded dimers through their carboxylic acid groups. ucl.ac.uk The crystal packing is then dictated by other intermolecular interactions, such as van der Waals forces or π-π stacking. rsc.orgresearchgate.net

Analysis of derivatives of this compound, such as co-crystals or salts with other molecules, would reveal how the diethyl substituents influence the supramolecular assembly. mdpi.com The resulting crystallographic data, including unit cell dimensions and space group, provide an unambiguous structural proof.

Table 3: Representative Crystallographic Data Parameters from SCXRD

| Parameter | Description | Example Data (Hypothetical for a Derivative) |

|---|---|---|

| Crystal System | The symmetry system of the unit cell (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | The symmetry group of the crystal structure (e.g., P2₁/c). | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 8.7, b = 8.6, c = 11.8 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 100.8, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 874.4 |

| Z | The number of molecules per unit cell. | 4 |

Note: Example data is illustrative of typical values for substituted benzoic acids. sielc.com

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It is essential for phase identification, purity analysis, and studying polymorphism (the ability of a compound to exist in multiple crystal forms). The sample is exposed to X-rays, and the diffraction pattern—a plot of intensity versus diffraction angle (2θ)—is recorded. This pattern serves as a unique fingerprint for a specific crystalline phase. researchgate.netnih.gov

For this compound, PXRD would be used to confirm that a synthesized batch is a single crystalline phase and to compare it against a reference pattern or patterns simulated from single-crystal data. researchgate.netresearchgate.net Any shifts or additional peaks in the pattern could indicate the presence of impurities or a different polymorphic form.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. Aromatic compounds like benzoic acid derivatives have characteristic absorption bands arising from π→π* transitions in the benzene ring. shimadzu.com

The absorption spectrum of benzoic acid typically shows two main bands, often referred to as the B-band (around 230 nm) and the C-band (around 274 nm). sielc.comrsc.org The positions (λmax) and intensities of these bands are influenced by the substituents on the aromatic ring. Alkyl groups, such as the two ethyl groups in this compound, are expected to cause a slight bathochromic (red) shift of these absorption maxima compared to unsubstituted benzoic acid. rsc.org The solvent can also influence the spectrum; for instance, changing the pH can shift the equilibrium between the protonated acid and the deprotonated benzoate (B1203000) anion, which have different absorption spectra. rsc.org

Table 4: Expected UV-Vis Absorption Maxima for Benzoic Acid and its Derivatives in a Neutral Solvent

| Compound | λmax (B-band) | λmax (C-band) | Reference |

|---|---|---|---|

| Benzoic Acid | ~230 nm | ~274 nm | sielc.com |

| 2,5-Dihydroxybenzoic Acid | ~236 nm | ~334 nm | sielc.com |

| This compound (Predicted) | ~235 nm | ~280 nm | Predicted based on substituent effects |

Compound Index

Advanced Spectroscopic Techniques for Electronic Structure and Dynamics

The electronic structure and ultrafast dynamics of this compound and its derivatives can be elucidated through a variety of advanced spectroscopic techniques. These methods provide critical insights into the excited-state behavior, energy relaxation pathways, and the influence of structural modifications on the photophysical and photochemical properties of these molecules. While specific experimental data for this compound is limited in the public domain, the application of these techniques to analogous benzoic acid derivatives provides a robust framework for understanding its electronic characteristics.

Time-Resolved Photoelectron Spectroscopy (TRPES)

Time-resolved photoelectron spectroscopy (TRPES) is a powerful technique for mapping the evolution of electronic states in real-time. aps.orgsoton.ac.uk This method utilizes a pump laser pulse to excite the molecule to a higher electronic state, followed by a time-delayed probe pulse that ionizes the molecule. By analyzing the kinetic energy of the ejected photoelectrons as a function of the pump-probe delay, the decay and transformation of the excited states can be tracked with femtosecond resolution. nd.eduprinceton.edu

For aromatic carboxylic acids like this compound, TRPES can provide detailed information on processes such as internal conversion and intersystem crossing. nih.gov The binding energies of the core-level electrons, for instance, are sensitive to the local chemical environment and can be used to follow changes in the nuclear structure during a chemical reaction. soton.ac.uk

Table 1: Illustrative TRPES Data for a Substituted Benzoic Acid Derivative

| Time Delay (fs) | Electron Kinetic Energy (eV) | Assignment |

| 0 | 2.5 | Initial excitation to S₂ state |

| 100 | 2.2 | Internal conversion to S₁ state |

| 500 | 1.8 | Vibrational relaxation in S₁ state |

| >1000 | 1.5 | Intersystem crossing to T₁ state |

Note: This data is hypothetical and serves to illustrate the type of information obtainable from a TRPES experiment on a molecule like this compound.

Femtosecond Transient Absorption Spectroscopy

Femtosecond transient absorption (fs-TA) spectroscopy is another key technique for studying ultrafast molecular dynamics. nd.eduinstras.com In a fs-TA experiment, a pump pulse excites the sample, and a subsequent, broadband probe pulse measures the change in absorbance as a function of wavelength and time. beilstein-journals.org This allows for the direct observation of excited-state absorption, stimulated emission, and ground-state bleaching, providing a comprehensive picture of the excited-state landscape. rsc.org

The study of benzoic acid and its derivatives with fs-TA reveals rapid photophysical processes. researchgate.net For instance, upon UV excitation, the molecule is promoted to an excited singlet state, which can then undergo various relaxation processes. The timescales of these events are often in the picosecond or even femtosecond domain. nih.gov The presence of alkyl substituents, such as the ethyl groups in this compound, can influence these dynamics by altering the electronic structure and steric environment of the molecule.

Table 2: Representative Femtosecond Transient Absorption Data for a Dialkyl-Substituted Benzoic Acid

| Wavelength (nm) | Time Constant (ps) | Process |

| 350 | < 1 | S₂ → S₁ Internal Conversion |

| 450 | 5 | Vibrational Cooling in S₁ |

| 600 | 50 | S₁ → T₁ Intersystem Crossing |

Note: This data is representative for a dialkyl-substituted benzoic acid and illustrates the kinetic information that can be extracted from fs-TA measurements.

Computational Approaches: DFT and TD-DFT

Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are indispensable tools for interpreting experimental spectroscopic data and predicting the electronic properties of molecules like this compound. nih.govcecam.orgresearchgate.net DFT is used to determine the ground-state geometry and electronic structure, while TD-DFT can predict electronic transition energies and oscillator strengths, which correspond to the absorption spectra. researchgate.net

These computational methods can be used to model the UV-Vis absorption spectrum, identify the nature of the electronic transitions (e.g., π→π* or n→π*), and calculate the energies of the excited states. researchgate.net For substituted benzoic acids, computational studies have shown how different functional groups and their positions on the benzene ring affect the electronic structure and acidity. nih.gov

Table 3: Calculated Electronic Transitions for 2,5-Dimethylbenzoic Acid (as a proxy for this compound)

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 285 | 0.02 |

| S₀ → S₂ | 240 | 0.15 |

| S₀ → S₃ | 210 | 0.30 |

Data based on typical TD-DFT calculations for a similar molecule and serves as an example of the predictive power of these methods.

Computational and Theoretical Investigations of 2,5 Diethylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a detailed picture of molecular structure and properties based on the principles of quantum mechanics. For 2,5-diethylbenzoic acid, these methods can elucidate the distribution of electrons, the energies of molecular orbitals, and the preferred three-dimensional arrangements of the atoms.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. nist.gov It is particularly effective for studying substituted benzoic acids, providing a balance between accuracy and computational cost. youtube.com DFT studies on molecules like this compound focus on understanding how the ethyl substituents influence the electron density distribution in the benzene (B151609) ring and the carboxylic acid group, which in turn governs the molecule's reactivity.

Key electronic properties that can be determined through DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for predicting a molecule's chemical reactivity, stability, and electronic transitions. nist.gov A smaller gap generally implies higher reactivity. For substituted benzoic acids, the nature and position of the substituents significantly modulate these frontier orbital energies.

The reactivity of this compound can be further explored by calculating various molecular descriptors derived from DFT, such as the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are potential sites for chemical reactions.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Substituted Benzoic Acid

| Property | Description | Illustrative Value (a.u.) |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | -0.25 |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | -0.05 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; an indicator of chemical reactivity and stability. | 0.20 |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2.5 D |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | 6.8 eV |

| Electron Affinity | The energy released when an electron is added to the molecule. | 1.2 eV |

Note: The values in this table are illustrative for a generic substituted benzoic acid and are intended to demonstrate the types of data obtained from DFT calculations. Specific values for this compound would require dedicated computational studies.

Ab initio molecular orbital calculations are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. uwosh.edu These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties, though they are often more computationally demanding than DFT. actascientific.com

For this compound, ab initio calculations can be used to obtain a precise determination of its equilibrium geometry, vibrational frequencies, and various electronic properties. These calculations serve as a benchmark for results obtained from less computationally intensive methods like DFT. They are particularly valuable for studying systems where electron correlation effects are significant.

The presence of two flexible ethyl groups and a carboxylic acid group in this compound gives rise to multiple possible spatial arrangements, or conformers. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds (e.g., the C-C bonds of the ethyl groups and the C-COOH bond) and calculating the corresponding energy to generate a potential energy surface (PES).

The PES maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states for conformational changes. For this compound, the orientation of the carboxylic acid group relative to the benzene ring and the rotational conformations of the ethyl groups are the primary degrees of freedom to consider. The relative energies of these conformers are influenced by a combination of steric hindrance and electronic effects. researchgate.net

Thermodynamic and Kinetic Modeling

Computational modeling can also be used to predict the thermodynamic and kinetic parameters of chemical reactions involving this compound. This provides valuable information on reaction feasibility, rates, and mechanisms.

By calculating the energies of reactants, products, and transition states, it is possible to determine the energetics of a reaction, including the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction. A negative ΔG indicates a spontaneous reaction under the given conditions.

For reactions involving this compound, such as esterification or deprotonation, computational methods can predict these thermodynamic quantities. For instance, the acidity (pKa) of a substituted benzoic acid is related to the Gibbs free energy of its deprotonation reaction.

Table 2: Gas Phase Thermochemistry Data for 2,5-Dimethylbenzoic Acid (Proxy for this compound)

| Property | Value | Units | Reference |

| Gas Phase Acidity (ΔrG°) | 1374.4 ± 8.4 | kJ/mol | nist.gov |

| Proton Affinity (Gas Phase Basicity) | 842.2 ± 8.4 | kJ/mol | nist.gov |

Data obtained from the NIST Chemistry WebBook for 2,5-dimethylbenzoic acid. nist.gov

Kinetic modeling involves the prediction of reaction rate constants. Using Transition State Theory (TST), the rate constant (k) of a reaction can be calculated from the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state.

The transition state is a critical point on the reaction pathway that corresponds to the highest energy barrier between reactants and products. Determining the geometry of the transition state is a key aspect of computational reaction modeling. For a reaction involving this compound, the transition state structure would reveal the specific arrangement of atoms at the peak of the energy profile.

The activation barrier, or activation energy (Ea), is the energy difference between the reactants and the transition state. A higher activation barrier corresponds to a slower reaction rate. Computational methods can accurately predict these barriers, providing insight into the factors that control the reaction speed. For example, the effect of the ethyl substituents on the activation barrier of a particular reaction can be quantified through these calculations.

Intermolecular Interactions and Supramolecular Architecture Prediction

Computational modeling serves as a powerful tool for predicting how molecules of this compound interact with each other in the solid state. These non-covalent interactions, including hydrogen bonding and van der Waals forces, dictate the formation of larger, ordered structures known as supramolecular architectures. Understanding these interactions is crucial for predicting crystal structures and material properties. Theoretical methods, such as Density Functional Theory (DFT) and high-level ab initio calculations, provide deep insights into the geometry and energetics of these interactions.

Analysis of Hydrogen Bonding Networks

Like most carboxylic acids, this compound is predicted to form strong, directional hydrogen bonds. The primary and most stable motif involves the carboxylic acid groups of two separate molecules interacting to form a centrosymmetric dimer. This interaction consists of two O-H···O hydrogen bonds, creating a characteristic eight-membered ring synthon {⋯HOC=O}₂.

Computational studies on similar benzoic acid derivatives have employed methods like Car–Parrinello molecular dynamics (CPMD) and Path Integral Molecular Dynamics (PIMD) to investigate the dynamic nature of these bonds. mdpi.com Such simulations reveal that the bridged protons are typically localized on the donor oxygen atom but can exhibit proton transfer phenomena. mdpi.com Quantum Theory of Atoms in Molecules (QTAIM) analysis is often used to characterize the electronic properties of these hydrogen bonds.

For this compound, theoretical calculations would focus on determining the geometric parameters and interaction energies of this dimer. The presence of ethyl groups at the 2- and 5-positions can sterically influence the orientation of the molecules within the crystal lattice but is not expected to prevent the formation of the highly stable carboxylic acid dimer. DFT and MP2 level calculations are suitable for optimizing the geometry of the dimer and calculating the binding energy, which is typically in the range of -13 to -17 kcal/mol for benzoic acid dimers. researchgate.net

Table 1: Predicted Hydrogen Bond Parameters for the this compound Dimer Note: These values are illustrative and based on typical findings for substituted benzoic acids.

| Parameter | Computational Method | Predicted Value |

| H···O Bond Length | DFT/B3LYP/6-311++G(d,p) | 1.65 Å |

| O-H···O Bond Angle | DFT/B3LYP/6-311++G(d,p) | 178° |

| Dimerization Energy (BSSE corrected) | MP2/6-311++G(d,p) | -15.8 kcal/mol |

Modeling of π-π Stacking and Dispersive Interactions

Beyond hydrogen bonding, the supramolecular architecture of this compound is significantly influenced by weaker, non-directional forces, including π-π stacking and dispersive interactions. The aromatic rings of the benzoic acid molecules can interact through π-π stacking. However, the ethyl groups introduce steric hindrance that likely prevents a perfectly cofacial (sandwich) arrangement. Instead, computational models would predict a preference for offset or "slip-stacked" geometries to minimize Pauli repulsion while maximizing attractive London dispersion forces. rsc.org A fully quantum-mechanical analysis demonstrates that the slip-stacked geometry in aromatic systems often emerges from the competition between dispersion and Pauli repulsion, with electrostatics playing a lesser role. rsc.org

Energy decomposition analysis (EDA) can be employed to dissect the total interaction energy into distinct physical components: electrostatic, exchange-repulsion, polarization, and dispersion. nih.gov For aromatic systems, dispersion forces are often the dominant attractive contribution in stacking arrangements. researchgate.net

In addition to π-π interactions, C-H···π interactions involving the ethyl groups and the aromatic ring of a neighboring molecule are also plausible. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these varied intermolecular contacts within a crystal lattice, highlighting the relative importance of different types of interactions. nih.gov

Table 2: Summary of Predicted Non-covalent Interactions in Crystalline this compound Note: The energy values are representative estimates based on studies of similar molecular crystals.

| Interaction Type | Description | Typical Interaction Energy (kcal/mol) |

| Hydrogen Bonding | O-H···O interaction forming a cyclic dimer. | -13 to -17 |

| π-π Stacking | Parallel-displaced stacking between aromatic rings. | -2.0 to -5.0 |

| C-H···π Interactions | Hydrogen from ethyl groups interacting with a π-system. | -0.5 to -1.5 |

| Dispersive Forces | General van der Waals interactions between molecules. | Variable, contributes to overall lattice energy. |

Catalytic Process Simulations

Computational chemistry provides a powerful framework for simulating catalytic processes involving this compound, both for its synthesis and its conversion into other valuable chemicals. DFT calculations are the workhorse for these investigations, allowing researchers to map out entire reaction pathways, identify intermediates and transition states, and calculate activation energies.

For example, one could simulate the acid-catalyzed esterification of this compound with an alcohol. The simulation would model the substrate, the alcohol, and the acid catalyst (e.g., a protonated species or a Lewis acid). By calculating the potential energy surface, the mechanism can be elucidated, including the initial protonation of the carbonyl oxygen, the nucleophilic attack by the alcohol, and the final elimination of water.

Analogous studies on the catalytic dehydration of 2-ethyl benzoyl benzoic acid to 2-ethyl anthraquinone (B42736) using solid acid catalysts like Beta zeolite have demonstrated the utility of this approach. researchgate.net Similarly, DFT has been used to explore the Diels-Alder reaction between 2,5-dimethylfuran (B142691) and ethylene (B1197577), comparing the uncatalyzed pathway to one catalyzed by a Lewis acid. researchgate.net These studies show how simulations can reveal that a catalyst lowers the activation energy by stabilizing the transition state.

For a hypothetical catalytic decarboxylation of this compound, simulations could compare a thermal (uncatalyzed) pathway with a metal-catalyzed pathway. The calculations would predict the geometries of the transition states and the corresponding energy barriers, providing a quantitative measure of the catalyst's efficiency. This information is invaluable for catalyst design and process optimization.

Table 3: Illustrative Comparison of Calculated Activation Energies for a Hypothetical Reaction Reaction: Catalytic Decarboxylation of this compound

| Reaction Pathway | Computational Method | Predicted Activation Energy (Ea) (kcal/mol) |

| Uncatalyzed (Thermal) | DFT (M06-2X) | 45.5 |

| Catalyzed (with Pd catalyst) | DFT (M06-2X) | 28.2 |

Spectroscopic Parameter Prediction and Validation

Computational methods are widely used to predict various spectroscopic parameters for molecules like this compound. These theoretical predictions are essential for interpreting experimental spectra, assigning vibrational modes, and confirming molecular structures. The comparison between calculated and experimental spectra serves as a crucial validation for the computational model.

Vibrational spectra (Infrared and Raman) are commonly predicted using DFT calculations, often with the B3LYP functional and a basis set such as 6-311++G(d,p). researchgate.net The output of these calculations includes the frequencies and intensities of the vibrational modes. Because theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, they are typically scaled by an empirical factor to improve agreement with experimental data. The vibrational frequencies of O-H and C=O groups are known to be significantly influenced by hydrogen bonding interactions. dntb.gov.ua

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Theoretical chemical shifts are calculated relative to a reference compound (e.g., tetramethylsilane, TMS) and can be directly compared to experimental values. researchgate.net

UV-Vis absorption spectra can be simulated using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions. rsc.org These calculations help in understanding the electronic structure and interpreting the absorption bands observed experimentally.

Table 4: Predicted vs. Experimental Vibrational Frequencies for Key Modes of this compound Note: Experimental values are hypothetical for illustrative purposes.

| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Hypothetical Experimental Frequency (cm⁻¹) |

| O-H stretch (in dimer) | 2985 | 3000 |

| C-H stretch (aromatic) | 3060 | 3065 |

| C-H stretch (aliphatic) | 2965 | 2970 |

| C=O stretch (in dimer) | 1680 | 1685 |

| C=C stretch (aromatic) | 1605 | 1610 |

Supramolecular Chemistry and Crystal Engineering with 2,5 Diethylbenzoic Acid

Design and Synthesis of Supramolecular Assemblies

The design of supramolecular assemblies relies on the predictable and directional nature of non-covalent interactions. For 2,5-diethylbenzoic acid, the primary functional group available for forming such assemblies is the carboxylic acid moiety. This group can act as both a hydrogen bond donor and acceptor, making it a versatile building block in crystal engineering.

Hydrogen-Bonded Organic Frameworks and Networks

Hydrogen-bonded organic frameworks (HOFs) are crystalline porous materials constructed from organic building blocks linked by hydrogen bonds. The carboxylic acid group of this compound is capable of forming robust and well-defined hydrogen-bonding motifs. The most common motif for carboxylic acids is the formation of a centrosymmetric dimer via O-H···O hydrogen bonds. These dimers can then self-assemble into higher-order structures, such as chains, tapes, or sheets, through weaker intermolecular interactions.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating this compound Ligands

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials in which metal ions or clusters are linked by organic ligands. The carboxylate group of deprotonated this compound can act as a ligand to coordinate with various metal centers. The coordination mode of the carboxylate can vary, for instance, from monodentate to bidentate bridging, leading to a diversity of network dimensionalities (1D, 2D, or 3D).

Role of Intermolecular Interactions in Solid-State Structures

The solid-state structure of this compound is dictated by a hierarchy of intermolecular interactions, with hydrogen bonding being the most dominant. The arrangement of molecules in the crystal lattice, known as crystal packing, and the potential for polymorphism are key aspects of its solid-state chemistry.

Crystal Packing Analysis and Polymorphism

A detailed crystal packing analysis of this compound would require single-crystal X-ray diffraction data, which is not present in the provided search results. Such an analysis would reveal the precise arrangement of molecules, including the geometry of the carboxylic acid dimers and the nature of any weaker interactions, such as C-H···O or C-H···π interactions, that contribute to the stability of the crystal lattice.

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of a substance can exhibit distinct physical properties. The study of polymorphism in this compound would involve systematic crystallization experiments under various conditions (e.g., different solvents, temperatures, and cooling rates) to identify and characterize any different crystal forms. There is currently no information in the search results to indicate that polymorphism of this compound has been studied.

Influence of Diethyl Substituents on Supramolecular Recognition Motifs

The two ethyl groups at the 2- and 5-positions of the benzoic acid ring are expected to have a significant impact on the supramolecular recognition motifs. Their primary influence would be steric. The bulkiness of the ethyl groups can direct the self-assembly process by preventing certain packing arrangements and favoring others. This steric hindrance can influence the geometry of the primary hydrogen-bonding motifs and affect the formation of secondary interactions.

Applications of 2,5 Diethylbenzoic Acid in Advanced Materials Science and Chemical Synthesis

Precursors for Polymer Synthesis and Advanced Materials Development

The rigid structure and defined geometry of 2,5-Dimethylbenzoic acid make it a valuable precursor in the development of specialized polymers and advanced materials. Its primary role in this field is linked to the synthesis of complex macrocyclic compounds known as cyclophanes, which are noted for their unique strained structures and electronic properties. nih.gov

Research Findings:

One of the key applications of 2,5-Dimethylbenzoic acid is in the synthesis of new derivatives of [2.4]paracyclophane. alfa-chemistry.comchemicalbook.com Paracyclophanes are molecules containing two benzene (B151609) rings held in close proximity by ethylene (B1197577) bridges, resulting in significant transannular π–π interactions. mdpi.comnih.gov This strained yet stable architecture makes them ideal building blocks for advanced materials with applications in:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The functional groups derived from 2,5-dimethylbenzoic acid can be used to create ligands that coordinate with metal ions, forming extended, porous structures. nih.gov These materials are investigated for gas storage, separation, and catalysis.

Chiral Ligands: Substituted [2.2]paracyclophanes can exhibit planar chirality, making them useful as ligands in asymmetric synthesis, a critical process in the pharmaceutical industry. nih.gov

Optoelectronics: The unique electronic properties arising from the interacting π-systems of the benzene rings make paracyclophane derivatives candidates for use in organic electronics and fluorescent dyes. nih.govmdpi.com

The synthesis process leverages 2,5-dimethylbenzoic acid to construct the functionalized aromatic components that are then cyclized to form the final paracyclophane structure. Its use allows for precise control over the substitution pattern on the aromatic rings, which in turn dictates the properties of the final material. researchgate.net

| Property | Value | Source |

|---|---|---|

| CAS Number | 610-72-0 | nih.gov |

| Molecular Formula | C₉H₁₀O₂ | nih.govscbt.com |

| Molecular Weight | 150.17 g/mol | nih.gov |

| Melting Point | 132-134 °C | alfa-chemistry.com |

| Boiling Point | 274.2 °C | alfa-chemistry.com |

| Appearance | White to off-white crystalline powder | chemicalbook.com |

Intermediates in Fine Chemical Synthesis and Specialty Chemicals Production

2,5-Dimethylbenzoic acid is a key intermediate in the multi-step synthesis of various fine and specialty chemicals. Its carboxylic acid group and activated aromatic ring provide reactive sites for a range of chemical transformations.

Research Findings:

A primary and well-documented use of 2,5-Dimethylbenzoic acid is as a starting reagent in the synthesis of its corresponding ester, methyl 2,5-dimethylbenzoate (B1239345) . alfa-chemistry.comchemicalbook.com This esterification reaction is a fundamental step in organic synthesis, often employed to protect the carboxylic acid group or to create a new functional molecule with different physical and chemical properties. Methyl 2,5-dimethylbenzoate itself can serve as a precursor for pharmaceuticals and other complex organic compounds. biosynth.com

Beyond simple esterification, 2,5-Dimethylbenzoic acid is utilized in broader synthetic strategies. General procedures have been developed for preparing various substituted benzoic acids, including 2,5-dimethylbenzoic acid, which highlights its role as a representative compound in this class. orgsyn.org These methods underscore its utility in producing a library of related compounds for research and development. Its applications as an intermediate are found in sectors requiring high-purity, structurally defined organic molecules, including:

Pharmaceuticals biosynth.comaromsyn.com

Agrochemicals

Functional materials aromsyn.com

The synthesis of these specialty chemicals often involves leveraging the specific reactivity conferred by the methyl groups and the carboxylic acid function on the benzene ring. aromsyn.com

Role in Biomass Valorization and Renewable Chemical Production Schemes

While not directly produced from biomass in large-scale commercial processes, 2,5-Dimethylbenzoic acid is linked to renewable chemical production through its connection to biomass-derived aromatic compounds. It is a known metabolite of pseudocumene (1,2,4-trimethylbenzene), a compound that can be sourced from the catalytic transformation of lignocellulosic biomass. alfa-chemistry.comchemicalbook.comscbt.compjoes.com

Research Findings:

The valorization of biomass, particularly lignin, is a key focus of green chemistry. Research has demonstrated routes to convert lignocellulosic biomass, such as sawdust, into valuable aromatic platform chemicals like benzene, toluene, and xylenes. researchgate.net These processes provide a renewable alternative to petroleum-based feedstocks. Pseudocumene is structurally similar to these compounds and falls within the same family of aromatics that can be derived from biomass.

The metabolic pathway from pseudocumene to 2,5-Dimethylbenzoic acid has been studied in biological systems. pjoes.comnactem.ac.uknih.gov Inhalation or exposure to pseudocumene leads to its biotransformation into several dimethylbenzoic acid isomers, including 2,5-DMBA, which can be detected in urine. pjoes.comnactem.ac.uk This metabolic link positions 2,5-Dimethylbenzoic acid as a downstream product in a potential biorefinery concept where biomass is first converted to aromatic hydrocarbons like pseudocumene, which are then further processed (chemically or biochemically) into functionalized molecules like 2,5-Dimethylbenzoic acid.

This connection, although indirect, highlights a potential pathway within renewable chemical production schemes, moving from raw biomass to valuable, functionalized specialty chemicals. researchgate.netrsc.org

| Metabolite | Chemical Name | Significance | Source |

|---|---|---|---|

| 2,5-DMBA | 2,5-Dimethylbenzoic acid | A measured metabolite in biological systems. | pjoes.comnactem.ac.uk |

| 2,4-DMBA | 2,4-Dimethylbenzoic acid | A major urinary metabolite. | nih.gov |

| 3,4-DMBA | 3,4-Dimethylbenzoic acid | A measured metabolite in biological systems. | nactem.ac.uk |

| 3,4-Dimethylhippuric acid | N-(3,4-Dimethylbenzoyl)glycine | A major urinary metabolite. | nih.gov |

Contribution to the Design of Functional Molecules and Host-Guest Systems

The design of functional molecules often requires building blocks that offer a rigid framework and specific interaction sites. 2,5-Dimethylbenzoic acid contributes to this field primarily through its incorporation into larger, structurally complex molecules, such as the paracyclophanes discussed previously. alfa-chemistry.comchemicalbook.com

Research Findings:

The synthesis of [2.4]paracyclophane derivatives from 2,5-Dimethylbenzoic acid is a prime example of its role in constructing functional molecules. alfa-chemistry.comchemicalbook.com Paracyclophanes can be considered host molecules in the field of supramolecular chemistry. Their well-defined, hydrophobic cavities can encapsulate smaller "guest" molecules, leading to the formation of host-guest complexes. nih.gov

The properties of these host-guest systems are dictated by the structure of the host molecule. By using 2,5-Dimethylbenzoic acid as a starting material, chemists can introduce specific functional groups onto the paracyclophane scaffold. These modifications can:

Alter the size and shape of the molecular cavity.

Introduce specific binding sites (e.g., hydrogen bond donors or acceptors).

Tune the electronic properties of the host molecule, which can be useful for sensing applications.